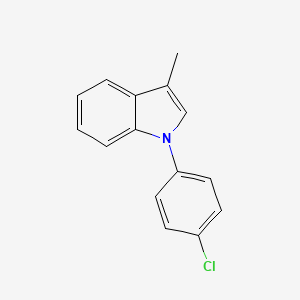
1-(4-Chlorophenyl)-3-methyl-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-methyl-1h-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound features a chlorophenyl group attached to the indole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methyl-1h-indole typically involves the reaction of 4-chlorobenzaldehyde with methylindole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale-up the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into 1-(4-chlorophenyl)-3-methylindoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: 1-(4-chlorophenyl)-3-methylindoline.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-methyl-1h-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1h-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways.
Pathways Involved: The compound’s effects are mediated through pathways related to oxidative stress, apoptosis, and cell signaling.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-methyl-1h-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(4-Chlorophenyl)-2-methyl-1h-indole, 1-(4-Chlorophenyl)-3-ethyl-1h-indole, and 1-(4-Chlorophenyl)-3-methyl-2h-indole.
Uniqueness: The presence of the chlorophenyl group at the 1-position and the methyl group at the 3-position of the indole ring distinguishes it from other indole derivatives. .
Propiedades
Número CAS |
918163-10-7 |
|---|---|
Fórmula molecular |
C15H12ClN |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-methylindole |
InChI |
InChI=1S/C15H12ClN/c1-11-10-17(13-8-6-12(16)7-9-13)15-5-3-2-4-14(11)15/h2-10H,1H3 |
Clave InChI |
AEAHOBVVWDMDIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)


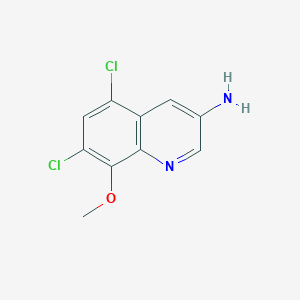
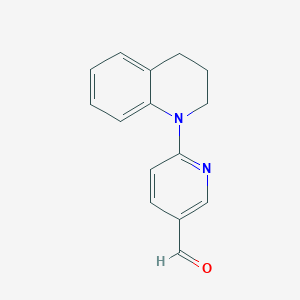
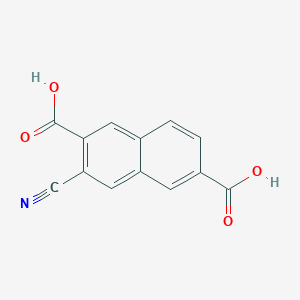


![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
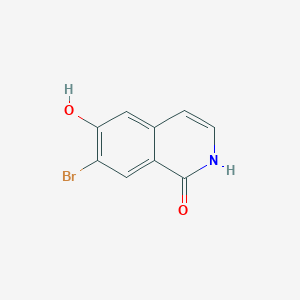

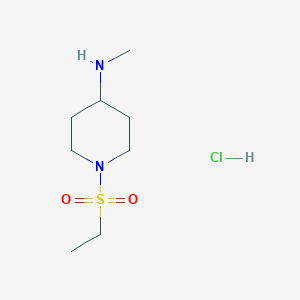
![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)

